1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane

Vue d'ensemble

Description

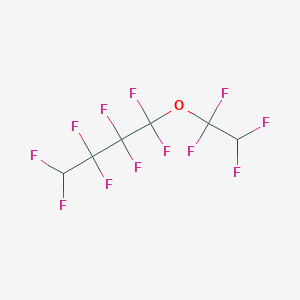

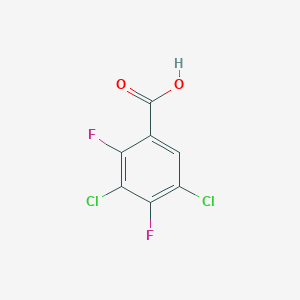

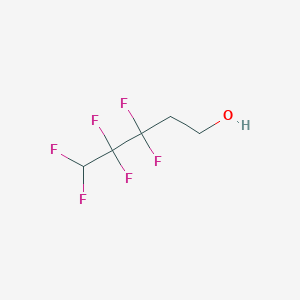

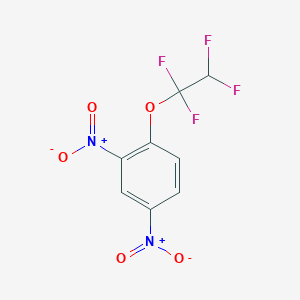

1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane is a chemical compound with the molecular formula C6H2F12O . It is also known by other names such as 1H-Perfluorobutyl-1H-perfluoroethyl ether .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a butane backbone with fluorine atoms replacing all hydrogen atoms and an additional tetrafluoroethoxy group attached . The exact mass of the molecule is 317.9914026 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.06 g/mol . It has a complexity of 309 and a topological polar surface area of 9.2 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 13 .Applications De Recherche Scientifique

Nanocrystal Synthesis

Ag2S Nanocrystals: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane has been employed as a cosurfactant in the synthesis of silver (Ag) and silver iodide (AgI) nanocrystals. These nanocrystals find applications in optoelectronics, catalysis, and imaging. Notably, this compound contributes to the controlled growth and stabilization of nanocrystals during their formation .

Surface Plasmon Resonance (SPR)

Ag2S Nanocrystals at 330 nm: The compound exhibits a characteristic surface plasmon resonance (SPR) absorption at 330 nm when used in the synthesis of Ag2S nanocrystals. SPR is a phenomenon where the collective oscillation of electrons on a metal surface interacts with incident light, leading to enhanced absorption or scattering. In the case of Ag2S nanocrystals, this property is crucial for various sensing and imaging applications .

Interface-Active Properties

Enhancing Nanocrystal Formation: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane acts as an interface-active agent during nanocrystal synthesis. Its presence at the liquid-liquid interface influences the nucleation, growth, and stability of nanocrystals. Researchers leverage these properties to tailor nanocrystal size, shape, and optical properties .

Fluorinated Ether Applications

Unique Fluorine Substitution: The compound’s unique fluorine substitution pattern contributes to its stability, inertness, and compatibility with various solvents and reaction conditions. Researchers explore its use in other fluorinated ether applications, such as solvent systems, phase-transfer catalysts, and liquid-liquid extraction .

Potential in Materials Science

Surface Modification and Functionalization: Given its fluorinated structure, 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane may find applications in materials science. Its surface modification properties could enhance the performance of coatings, adhesives, and polymer composites .

Environmental and Analytical Chemistry

Extraction and Separation Techniques: Researchers may explore the compound’s use in extraction and separation techniques due to its unique properties. Its compatibility with fluorinated solvents makes it suitable for selective extraction of analytes from complex matrices .

Mécanisme D'action

Target of Action

The primary targets of 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane are currently unknown. This compound is a type of fluorocarbon, which are generally known for their stability and resistance to reactivity .

Mode of Action

Fluorine atoms are highly electronegative, which can influence the compound’s interactions with its targets .

Biochemical Pathways

Fluorocarbons are known to be resistant to metabolic breakdown, which could potentially affect various biochemical processes .

Pharmacokinetics

Fluorocarbons in general are known for their low solubility in water and high solubility in organic solvents . This suggests that the compound may have low bioavailability due to poor absorption and distribution in the body.

Result of Action

Given its chemical stability, it is likely to persist in the environment and in the body, which could potentially lead to long-term effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability and resistance to degradation mean that it can persist in the environment for a long time . Additionally, its low water solubility and high solubility in organic solvents suggest that it may accumulate in certain environments or tissues .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O/c7-1(8)3(11,12)5(15,16)6(17,18)19-4(13,14)2(9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZRYZDKMGMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(OC(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179589 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

CAS RN |

175922-96-0 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175922-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)